![molecular formula C20H13F8N3OS B2507860 N-(2,4-difluorofenil)-1-metil-3-(trifluorometil)-5-({[3-(trifluorometil)fenil]metil}sulfanil)-1H-pirazol-4-carboxamida CAS No. 321553-24-6](/img/structure/B2507860.png)

N-(2,4-difluorofenil)-1-metil-3-(trifluorometil)-5-({[3-(trifluorometil)fenil]metil}sulfanil)-1H-pirazol-4-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

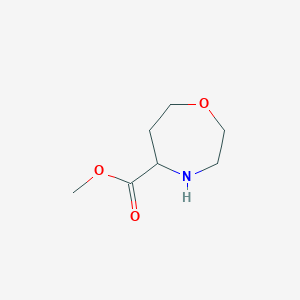

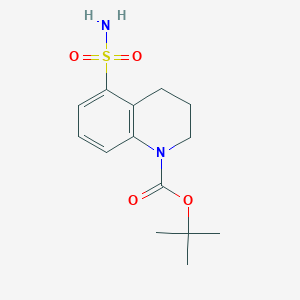

The compound "N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide" is a pyrazole carboxamide derivative, which is a class of compounds known for their fungicidal properties in agrochemicals. These compounds have been studied for various biological activities, including their potential as carbonic anhydrase inhibitors, which are relevant in medical research for conditions such as glaucoma, epilepsy, and altitude sickness.

Synthesis Analysis

The synthesis of pyrazole carboxamide derivatives typically involves starting materials such as ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate. In a related study, a series of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety were synthesized from 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid. The synthesized molecules were characterized using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of pyrazole carboxamide derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The specific compound includes additional functional groups such as the difluorophenyl and trifluoromethyl groups, as well as a benzylsulfanyl moiety. These groups are likely to influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of pyrazole carboxamide derivatives can be assessed by their inhibitory effects on enzymes such as human carbonic anhydrase isoenzymes. In vitro studies have shown that these compounds can inhibit the esterase activities of these isoenzymes, with varying degrees of potency. The Ki values, which indicate the strength of inhibition, ranged significantly, suggesting that the structure-activity relationship is an important factor in the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxamide derivatives are influenced by their molecular structure. The presence of multiple fluorine atoms is likely to affect the compound's lipophilicity, stability, and overall reactivity. The characterization of these compounds typically involves spectroscopic techniques that provide information about the molecular environment and the presence of specific functional groups. The bioassay results for these compounds have indicated weak fungicidal activity but notable nematocidal activity against certain nematodes, which suggests potential applications in pest control .

Aplicaciones Científicas De Investigación

- Los métodos cuántico-químicos predicen los potenciales de ionización, las afinidades electrónicas, las entalpías de disociación de enlaces y los potenciales redox. El método wB97X-D es confiable para este propósito .

- La trifluorometil fenil sulfona sirve como precursor del radical trifluorometilo. Permite la S-trifluorometilación promovida por luz visible de los tiofenoles, ampliando las posibilidades sintéticas .

- Encuentran aplicaciones en la química orgánica sintética, proporcionando una puerta de entrada a diversas moléculas fluoradas .

- Se han sintetizado y evaluado nuevos derivados de diarilarea que contienen unidades sulfonamida, incluidos los grupos trifluorometilo, para determinar su actividad antitumoral .

- Los compuestos que contienen trifluorometilo juegan un papel en el diseño de agroquímicos y farmacéuticos modernos .

- Los radicales trifluorometilados participan en reacciones catalíticas de trifluorometilación, lo que impacta en el desarrollo de materiales funcionales .

- Los compuestos que contienen flúor, incluidos aquellos con grupos trifluorometilo, son valiosos en el diseño de nuevos materiales .

- Las energías libres de disociación de enlaces (BDFE) se correlacionan con las entalpías de disociación de enlaces (BDE). Esta relación permite la predicción conveniente de los potenciales redox de un electrón para moléculas neutras .

Reacciones de Trifluorometilación y Potenciales Redox

Precursores del Radical Trifluorometilo

α-Trifluorometilestireno e Intermediarios Sintéticos

Evaluación Antitumoral y Diseño de Fármacos

Materiales Funcionales y Catálisis

Métodos Predictivos para los Potenciales Redox

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F8N3OS/c1-31-18(33-9-10-3-2-4-11(7-10)19(23,24)25)15(16(30-31)20(26,27)28)17(32)29-14-6-5-12(21)8-13(14)22/h2-8H,9H2,1H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPDLSCQVBDMAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=C(C=C(C=C2)F)F)SCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F8N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2507780.png)

![7-tert-butyl-2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507783.png)

![5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B2507784.png)

![N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2507785.png)

![8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2507787.png)

![1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2507792.png)

![4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507797.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2507798.png)